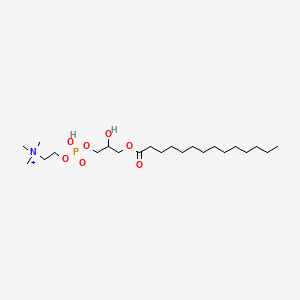
L-gamma-Myristoyl-alpha-lysolecithin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-gamma-Myristoyl-alpha-lysolecithin: is a type of lysophosphatidylcholine, a class of lipid biomolecules derived from phosphatidylcholine. It is known for its role in various biological processes, including its antispasmodic effects . This compound is characterized by the presence of a myristoyl group attached to the glycerophosphocholine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-gamma-Myristoyl-alpha-lysolecithin can be synthesized through the enzymatic action of phospholipase A2 on phosphatidylcholine, which cleaves one of the fatty acid chains, resulting in the formation of lysophosphatidylcholine . The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst.
Industrial Production Methods: Industrial production of this compound involves the extraction of phosphatidylcholine from natural sources such as egg yolk or soybeans, followed by enzymatic hydrolysis using phospholipase A2. The product is then purified through various chromatographic techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: L-gamma-Myristoyl-alpha-lysolecithin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the myristoyl group and the glycerophosphocholine backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the myristoyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group in the myristoyl chain.
Substitution: Nucleophilic substitution reactions can occur at the glycerophosphocholine backbone, with reagents such as alkyl halides or amines.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted compounds with modified functional groups .
Wissenschaftliche Forschungsanwendungen
L-gamma-Myristoyl-alpha-lysolecithin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in various chemical environments.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: this compound is investigated for its potential therapeutic effects, including its antispasmodic properties and its role in drug delivery systems.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of L-gamma-Myristoyl-alpha-lysolecithin involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The myristoyl group facilitates the anchoring of the compound to the membrane, allowing it to interact with various proteins and receptors. This interaction can modulate cellular processes such as signal transduction and membrane trafficking .
Vergleich Mit ähnlichen Verbindungen
Palmitoyl-lysophosphatidylcholine: Known for its strong antispasmodic effects.
Stearoyl-lysophosphatidylcholine: Exhibits similar biological activities but with different potency.
Lauroyl-lysophosphatidylcholine: Another lysophosphatidylcholine with distinct properties.
Uniqueness: L-gamma-Myristoyl-alpha-lysolecithin is unique due to its specific fatty acid chain length (myristoyl group) and its particular effects on membrane dynamics and signaling pathways. Its antispasmodic properties are also notable, making it a valuable compound for therapeutic research .
Eigenschaften
Molekularformel |
C22H47NO7P+ |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
2-[hydroxy-(2-hydroxy-3-tetradecanoyloxypropoxy)phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C22H46NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-22(25)28-19-21(24)20-30-31(26,27)29-18-17-23(2,3)4/h21,24H,5-20H2,1-4H3/p+1 |
InChI-Schlüssel |
VXUOFDJKYGDUJI-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



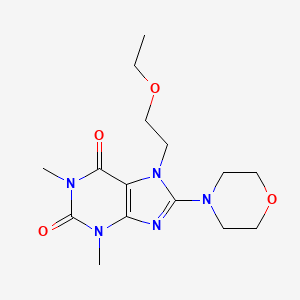
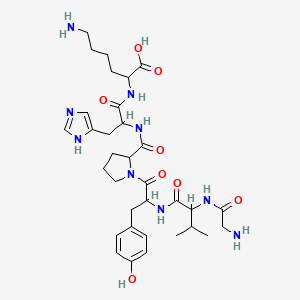
![Selenolo[3,2-b]selenophene](/img/structure/B14084939.png)
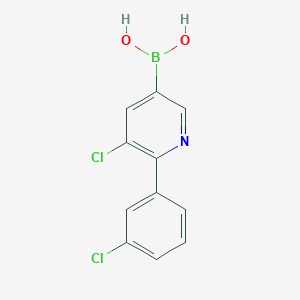
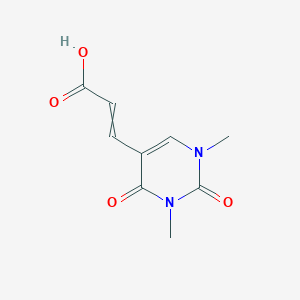
![3-[4-(3-Hydrazinyl-3-oxoprop-1-enyl)phenyl]prop-2-enehydrazide](/img/structure/B14084961.png)
![2-[2-Bromo-4-(trifluoromethoxy)phenoxy]-1,3-difluoro-5-(trifluoromethyl)benzene](/img/structure/B14084967.png)
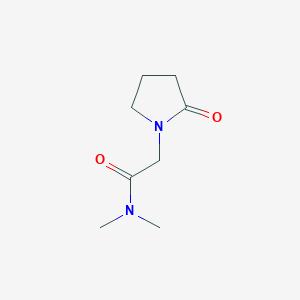
![N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide](/img/structure/B14084990.png)

![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085003.png)
![7-Bromo-1-(3,4-dichlorophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085010.png)
